o-Isobutyrotoluidide
Description
o-Isobutyrotoluidide (orththis compound) is a toluidide derivative characterized by an isobutyryl group attached to the ortho position of the toluidine backbone. While detailed data on its specific applications are sparse in the provided evidence, it is mentioned in the context of signaling pathway research, particularly in studies involving anti-infective agents and molecular mechanisms . The 6-chloro derivative (this compound, 6-chloro) is also referenced, suggesting that halogenation at specific positions may modulate its bioactivity .
Properties
CAS No. |
55577-63-4 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-methyl-N-(2-methylphenyl)propanamide |
InChI |
InChI=1S/C11H15NO/c1-8(2)11(13)12-10-7-5-4-6-9(10)3/h4-8H,1-3H3,(H,12,13) |
InChI Key |
OFPJBYSYCOQOHH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C(C)C |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues: Positional Isomerism
o-Isobutyrotoluidide belongs to a family of toluidide derivatives differentiated by substituent positions. Key comparisons include:
Key Findings :
- Halogenation : The 6-chloro derivative (mentioned in ) may exhibit enhanced electrophilic reactivity, influencing interactions with biological targets such as enzymes or DNA .
Functional Analogues: Amide-Based Compounds
Compounds with analogous amide functionalities but distinct backbones were compared for functional similarities:
Key Findings :
- Amide Role : The amide group in this compound may facilitate hydrogen bonding with target proteins, similar to lidocaine’s interaction with ion channels.
- Substituent Impact: Unlike acetaminophen’s para-hydroxyl group, this compound’s ortho-methyl and isobutyryl groups likely direct its specificity toward non-COX targets, such as GPCRs or kinases .
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